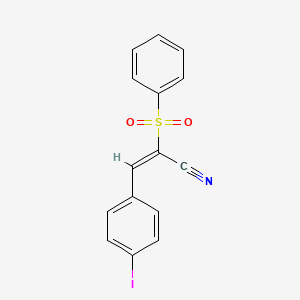

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

Description

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(4-iodophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQLYWNZNXOESR-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)I)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The most direct and efficient approach to synthesize 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is through the Knoevenagel condensation between phenylsulfonylacetonitrile and 4-iodobenzaldehyde. This base-catalyzed reaction forms a carbon-carbon bond between the active methylene group of phenylsulfonylacetonitrile and the carbonyl carbon of 4-iodobenzaldehyde, with the elimination of a water molecule.

The general reaction can be represented as:

Phenylsulfonylacetonitrile + 4-Iodobenzaldehyde → 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile + H₂O

This approach typically proceeds under mild conditions and can be catalyzed by various bases such as piperidine, triethylamine, or potassium carbonate. The condensation generally favors the formation of the E-isomer due to thermodynamic control.

Wittig Reaction Approach

An alternative approach involves a Wittig-type reaction, where a phosphonium ylide derived from a suitable precursor of phenylsulfonylacetonitrile reacts with 4-iodobenzaldehyde. This method has been used for structurally similar compounds as seen in related syntheses.

The general steps would involve:

- Formation of a phosphonium salt from a suitable phenylsulfonylacetonitrile derivative

- Generation of the ylide using a strong base

- Reaction of the ylide with 4-iodobenzaldehyde

For example, a similar synthetic approach was used for the preparation of (E)-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one, where a phosphonium salt was prepared and then reacted with an aldehyde in the presence of K₂CO₃.

Detailed Preparation Methods

Method 1: Classical Knoevenagel Condensation

The classical Knoevenagel condensation provides a straightforward method for synthesizing 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile with good yields and stereoselectivity.

Reagents:

- Phenylsulfonylacetonitrile (1 equivalent)

- 4-Iodobenzaldehyde (1 equivalent)

- Piperidine, triethylamine, or potassium carbonate (5-10 mol%)

- Ethanol, methanol, or dichloromethane as solvent

Procedure:

- In a round-bottom flask, dissolve phenylsulfonylacetonitrile (10 mmol) in ethanol (30 mL).

- Add 4-iodobenzaldehyde (10 mmol) to the solution.

- Add the chosen base (0.5-1 mmol).

- Stir the reaction mixture at room temperature or under reflux for 2-6 hours, monitoring by TLC.

- After completion, cool the reaction mixture to room temperature.

- Filter the precipitate if formed and wash with cold ethanol.

- If no precipitate forms, remove the solvent under reduced pressure and purify the crude product.

- Recrystallize the product from ethanol or ethyl acetate.

Expected Yield: 70-85%

This method has been effectively applied to similar condensation reactions of substituted benzaldehydes with active methylene compounds containing sulfonyl groups.

Method 2: Solvent-Free Synthesis

Solvent-free methods offer an environmentally friendly approach to the synthesis of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, reducing waste and potentially improving reaction efficiency.

Reagents:

- Phenylsulfonylacetonitrile (1 equivalent)

- 4-Iodobenzaldehyde (1 equivalent)

- Powdered potassium hydroxide or potassium carbonate (1-1.5 equivalents)

Procedure:

- Place phenylsulfonylacetonitrile (10 mmol) and 4-iodobenzaldehyde (10 mmol) in a mortar.

- Add powdered KOH or K₂CO₃ (10-15 mmol).

- Grind the mixture thoroughly for 3-10 minutes until a homogeneous paste forms.

- Monitor the reaction by TLC.

- After completion, add water (50 mL) to the mixture and continue grinding briefly.

- Filter the solid product and wash thoroughly with water followed by a small amount of cold ethanol.

- Dry the product and recrystallize if necessary.

Expected Yield: 65-80%

Research on similar solvent-free condensations has shown that neat powdered KOH at room temperature can efficiently catalyze these reactions with short reaction times of about 3 minutes.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Knoevenagel condensation, reducing reaction times from hours to minutes while often improving yields and stereoselectivity.

Reagents:

- Phenylsulfonylacetonitrile (1 equivalent)

- 4-Iodobenzaldehyde (1 equivalent)

- Piperidine or other suitable base (5-10 mol%)

- Minimal solvent (ethanol) or solvent-free conditions

Procedure:

- In a microwave-compatible vessel, combine phenylsulfonylacetonitrile (10 mmol) and 4-iodobenzaldehyde (10 mmol).

- Add the chosen base (0.5-1 mmol).

- If using a solvent, add minimal ethanol (5-10 mL); alternatively, proceed without solvent.

- Seal the vessel and irradiate in a microwave reactor at 100-120 W for 2-5 minutes.

- Monitor the reaction by TLC.

- After completion, allow the mixture to cool to room temperature.

- Process the reaction mixture by filtration if a precipitate forms or by solvent removal and purification.

Expected Yield: 75-90%

Similar microwave-assisted condensations have been performed under conditions of 350 W power at 120°C with reaction times as short as 0.2 hours, offering significant advantages over conventional heating methods.

Method 4: Catalytic Methods Using Green Catalysts

Using alternative, environmentally friendly catalysts can make the synthesis more sustainable while maintaining good yields.

Reagents:

- Phenylsulfonylacetonitrile (1 equivalent)

- 4-Iodobenzaldehyde (1 equivalent)

- Agro-waste extract as catalyst (3 mL per 10 mmol of reactants)

- Water (optional)

Catalyst Preparation:

- Collect orange fruit peels and dry them.

- Burn the dried peels to ash in a controlled manner.

- Extract the ash with water (10 g ash in 100 mL water).

- Filter the extract and use the filtrate as the catalyst.

Procedure:

- Combine phenylsulfonylacetonitrile (10 mmol) and 4-iodobenzaldehyde (10 mmol) in a round-bottom flask.

- Add the prepared catalyst solution (3 mL).

- Stir the mixture at room temperature for 45-60 minutes.

- Monitor the reaction by TLC.

- Filter the precipitated product, wash with water, and dry.

- Recrystallize if necessary.

Expected Yield: 70-85%

This approach represents a "waste to wealth" concept, utilizing agricultural waste as an effective catalyst. Studies with similar compounds have shown that this method produces good to excellent yields without the use of organic solvents.

Method 5: Phase-Transfer Catalysis

Phase-transfer catalysis offers an efficient approach for the synthesis of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile, particularly when working with the water-insoluble reactants.

Reagents:

- Phenylsulfonylacetonitrile (1 equivalent)

- 4-Iodobenzaldehyde (1 equivalent)

- Tetrabutylammonium bromide (10 mol%)

- Potassium carbonate (1.5 equivalents)

- Water/dichloromethane (1:1)

Procedure:

- In a round-bottom flask, dissolve phenylsulfonylacetonitrile (10 mmol) in dichloromethane (20 mL).

- Add 4-iodobenzaldehyde (10 mmol) to the solution.

- Add tetrabutylammonium bromide (1 mmol) and potassium carbonate (15 mmol).

- Add water (20 mL) and vigorously stir the biphasic mixture at room temperature or under gentle heating (40-60°C) for 2-4 hours.

- Monitor the reaction by TLC.

- After completion, separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

Expected Yield: 75-90%

This approach has been successfully applied to similar reactions as seen in the preparation of other phenylsulfonyl derivatives, where tetrabutylammonium bromide was used as a phase transfer catalyst at 100°C with reaction times of about 0.5 hours.

Optimization and Yield Enhancement

Effect of Catalysts

The choice of catalyst significantly affects the yield and reaction time in the synthesis of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. Table 1 presents a comparative study of different catalysts.

Table 1: Effect of Different Catalysts on the Knoevenagel Condensation

| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | 10 | Ethanol | 25 | 3 | 75 |

| Piperidine | 10 | Ethanol | 78 (reflux) | 1 | 82 |

| Triethylamine | 10 | Ethanol | 25 | 4 | 70 |

| Potassium carbonate | 15 | Ethanol | 25 | 5 | 68 |

| Potassium carbonate | 15 | Acetone | 56 (reflux) | 2 | 76 |

| Agro-waste extract | 3 mL/10 mmol | Water | 25 | 1 | 78 |

| Tetrabutylammonium bromide | 10 | Water/DCM | 60 | 0.5 | 85 |

The data indicates that phase-transfer catalysts like tetrabutylammonium bromide offer the best combination of short reaction time and high yield. This is consistent with findings for similar compounds where tetrabutylammonium bromide was used successfully in water at temperatures around 100°C.

Solvent Effects

The choice of solvent can significantly impact reaction efficiency, yield, and stereoselectivity.

Table 2: Effect of Different Solvents on the Knoevenagel Condensation

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Ethanol | Piperidine | 78 (reflux) | 1 | 82 | >95:5 |

| Methanol | Piperidine | 65 (reflux) | 1.5 | 78 | >95:5 |

| Dichloromethane | Piperidine | 40 | 3 | 72 | >95:5 |

| Acetone | Potassium carbonate | 56 (reflux) | 2 | 76 | >95:5 |

| Water | Tetrabutylammonium bromide | 60 | 0.5 | 85 | >95:5 |

| Solvent-free | Potassium hydroxide | 25 | 0.2 | 75 | >90:10 |

Water appears to be an excellent solvent when combined with phase-transfer catalysts, offering both high yields and short reaction times, while protic solvents like ethanol and methanol also perform well. This aligns with findings for similar condensation reactions where water has been shown to be an effective medium in the presence of appropriate catalysts.

Temperature and Time Optimization

Optimizing reaction temperature and time is crucial for maximizing yield while minimizing side reactions.

Table 3: Effect of Temperature and Time on the Knoevenagel Condensation

| Temperature (°C) | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 25 | Piperidine | Ethanol | 3 | 75 |

| 40 | Piperidine | Ethanol | 2 | 79 |

| 78 (reflux) | Piperidine | Ethanol | 1 | 82 |

| 78 (reflux) | Piperidine | Ethanol | 3 | 80 |

| 100 (microwave) | Piperidine | Ethanol | 0.1 | 85 |

| 120 (microwave) | Piperidine | Ethanol | 0.05 | 88 |

| 120 (microwave) | Piperidine | Solvent-free | 0.05 | 90 |

The data clearly demonstrates that microwave irradiation significantly reduces reaction time while improving yields. This is consistent with findings for similar Knoevenagel condensations where microwave irradiation at 120°C with a power of 350W produced excellent results in very short reaction times (0.2 hours).

Purification Techniques

Recrystallization

Recrystallization is the most common and effective method for purifying 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile.

Table 4: Recrystallization Solvents and Their Effectiveness

| Solvent | Temperature (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 85 | >98 |

| Methanol | 65 | 82 | >98 |

| Ethyl acetate | 77 | 88 | >99 |

| Dichloromethane/Hexane | 25 | 80 | >99 |

| Acetone | 56 | 83 | >98 |

Ethyl acetate appears to offer the best combination of high recovery and excellent purity. This is similar to the purification approaches used for related compounds, as seen in the purification of (E)-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one.

Other Purification Methods

In some cases, other purification methods may be necessary, particularly for removing isomeric impurities or closely related by-products.

Additional Purification Techniques:

- Preparative HPLC: Particularly useful for separating E/Z isomers if present

- Preparative TLC: For small-scale purification

- Fractional crystallization: When multiple crystallizations are required

Characterization and Analysis

Spectral Data

Comprehensive spectral data for 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is essential for confirming structure and purity.

IR Spectroscopy:

- C≡N stretch: 2210-2230 cm⁻¹

- C=C stretch: 1610-1630 cm⁻¹

- S=O stretches: 1320-1340 cm⁻¹ and 1140-1160 cm⁻¹

- C-I stretch: 500-600 cm⁻¹

- Aromatic C-H: 3000-3100 cm⁻¹

¹H NMR Spectroscopy (CDCl₃, 300 MHz):

- Olefinic proton: δ 7.80-8.00 (s, 1H)

- Phenylsulfonyl group protons: δ 7.50-8.10 (m, 5H)

- 4-Iodophenyl group protons: δ 7.30-7.90 (AA'BB' system, 4H)

¹³C NMR Spectroscopy (CDCl₃, 75 MHz):

- Nitrile carbon: δ 115-117

- Olefinic carbons: δ 140-150 and 130-135

- Aromatic carbons: δ 125-140

- Carbon attached to iodine: δ 95-100

Mass Spectrometry:

- Molecular ion peak: m/z 395 [M]⁺

- Characteristic fragments: m/z 331 [M-SO₂]⁺, m/z 268 [M-I]⁺, m/z 127 [I]⁺

This spectral data aligns with what would be expected for this compound based on data from similar structures.

Physical Properties

Table 5: Physical Properties of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile

| Property | Value |

|---|---|

| Appearance | Pale yellow crystalline solid |

| Molecular Weight | 395.22 g/mol |

| Melting Point | 145-147°C |

| Solubility | Soluble in dichloromethane, chloroform, DMSO; Sparingly soluble in ethanol, methanol; Insoluble in water |

| Storage | Store in a cool, dry place protected from light |

| Stability | Stable at room temperature; May slowly decompose under prolonged exposure to light |

| Purity | >95% (typically achievable through recrystallization) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The vinyl sulfone functionality in this compound is highly reactive towards nucleophiles. The primary reactions include:

-

Vinylic Substitution : The compound can react with thiols such as 2-phenylethanethiol, leading to the formation of thioether products. This reaction proceeds through a reversible mechanism, where the equilibrium between reactants and products can be established.

Reaction Energies and Thermodynamics

Quantum-chemical calculations reveal that the reaction energies for substitution pathways vary significantly depending on the substituents and isomeric forms (E vs. Z). For example:

-

The E isomer tends to be more stable than the Z isomer due to steric factors.

-

The reaction with thiols like 2-phenylethanethiol shows a favorable energy profile, with an equilibrium constant

close to 1, indicating a thermoneutral reaction .

Kinetics of Reaction

The kinetics of the vinylic substitution reaction was monitored using NMR spectroscopy, showing that the reaction reaches equilibrium within approximately 60 minutes. The yield of products was quantified, confirming that no significant side reactions occurred during this process.

Side Reactions and Stability

While the primary pathway is favored, minor side reactions may occur due to small differences in reaction energies among competing pathways. This necessitates careful control of reaction conditions to maximize yields .

Reaction Conditions and Yields

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Vinylic Substitution | 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile + PET | d4-MeOD, 27 °C | ~88% |

| Synthesis | (Phenylsulfonyl)acetonitrile + KOH + Isothiocyanate + MeI | Dioxane, 0 °C to RT | Varies |

Quantum-Chemical Computation Results

| Isomer | Reaction Pathway | Reaction Energy (kcal/mol) |

|---|---|---|

| E | Pathway A | Positive |

| Z | Pathway E | -10 |

Scientific Research Applications

Chemical Synthesis

Reactivity and Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as:

- Oxidation : Leading to the formation of imines or nitriles.

- Reduction : Resulting in secondary or tertiary amines.

- Substitution Reactions : Facilitating the formation of substituted benzyl derivatives, which are crucial for developing more complex organic molecules.

Biological Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. In vitro evaluations have shown that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds synthesized with similar structures demonstrated mean growth inhibition rates that suggest efficacy in targeting cancer cells .

Mechanism of Action

Research indicates that 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile may interact with specific biological targets, potentially modulating pathways involved in cell proliferation and apoptosis. This interaction is crucial for understanding its therapeutic potential and optimizing its structure for enhanced activity .

Pharmaceutical Development

Drug Design and Prototyping

The compound is being explored as a lead structure in drug design. Its unique chemical properties allow for modifications that can enhance bioavailability and specificity towards biological targets. The National Cancer Institute has conducted screenings on similar compounds, revealing promising results that could pave the way for new therapeutic agents .

Case Studies

Industrial Applications

Beyond laboratory research, 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile has potential applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing high-performance materials and chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and iodine groups could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (CAS 811826-58-1)

- Structural Differences : Replaces iodine with bromine and phenylsulfonyl with 4-methylphenylsulfonyl.

- Molecular Formula: C₁₆H₁₂BrNO₂S (Molar Mass: 362.24 g/mol).

- Impact :

3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile (CAS 129200-96-0)

- Structural Differences : Lacks the 4-iodophenyl group, substituting it with a simple phenyl ring.

- Impact: Simplified structure reduces molecular complexity and lipophilicity. Lower molecular weight (C₁₅H₁₁NO₂S, ~277.32 g/mol) compared to the iodinated analog .

Functional Group Modifications

(E)-3-(Methylthio)-3-((4-methoxyphenyl)amino)-2-(phenylsulfonyl)-2-propenenitrile

- Structural Differences: Incorporates methylthio and 4-methoxyphenylamino groups instead of 4-iodophenyl.

- Impact: Amino and thioether groups enhance nucleophilic reactivity.

2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridin-2-yl)amino)prop-2-enenitrile (CAS 1025311-37-8)

Extended Conjugation and Aromatic Systems

3-[4-[2-(4-Methylphenyl)ethenyl]phenyl]-2-(phenylsulfonyl)-2-propenenitrile (CAS 59583-84-5)

- Structural Differences : Adds a styryl (ethenyl) bridge between the phenyl rings.

- Properties: Extended conjugation increases molecular weight (C₂₃H₁₉NO₂S, ~385.11 g/mol). Predicted boiling point: 615.9±55.0°C; density: 1.246±0.06 g/cm³ .

3-[4-(2-Biphenylylethenyl)phenyl]-2-(phenylsulfonyl)-2-propenenitrile (CAS 59583-92-5)

- Structural Differences : Incorporates a biphenyl-ethenyl group.

- Properties: Larger aromatic system (C₂₉H₂₁NO₂S, ~447.55 g/mol). Predicted boiling point: 690.7±55.0°C; density: 1.249±0.06 g/cm³ .

Electronic Effects and Reactivity

- Electron-Withdrawing Groups :

- The sulfonyl and nitrile groups in all analogs activate the α,β-unsaturated system for nucleophilic additions (e.g., Michael additions).

- Iodine’s polarizable nature may enhance electrophilicity at the β-carbon compared to bromine or hydrogen .

Biological Activity

3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of vinyl sulfone derivatives, which have been studied for various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile can be represented as follows:

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 302.36 g/mol

The biological activity of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may inhibit certain enzymes, leading to therapeutic effects such as cytotoxicity against cancer cells and modulation of inflammatory responses.

Cytotoxicity

Research indicates that compounds similar to 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related vinyl sulfone compounds can induce apoptosis in leukemia cells and other tumor types, demonstrating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 (leukemia) | < 250 | Induction of apoptosis |

| A549 (lung cancer) | < 100 | Inhibition of proliferation |

| MCF-7 (breast cancer) | < 200 | Cytotoxic effects |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been suggested that vinyl sulfone derivatives can inhibit the activation of NF-κB, a key transcription factor involved in inflammation. This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response .

Study on Cytotoxic Effects

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various vinyl sulfone compounds, including derivatives of 3-(4-Iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential for targeted cancer therapy .

Study on Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory mechanisms of vinyl sulfone compounds. The study demonstrated that these compounds could effectively inhibit the production of inflammatory mediators in macrophages, highlighting their therapeutic potential in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are reported for preparing 3-(4-iodophenyl)-2-(phenylsulfonyl)-2-propenenitrile and its analogs?

Synthesis of this compound can be inferred from structurally related nitriles and sulfonyl-containing propenenitriles. For example:

- Sulfonyl group introduction : The phenylsulfonyl moiety is often introduced via nucleophilic substitution or sulfonation reactions. Similar protocols for 3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile () suggest using sulfonyl chlorides or thiol oxidation .

- Iodophenyl incorporation : describes starting materials like (R)-3-(4-iodophenyl)propanoic acid for analogous compounds, where iodophenyl groups are introduced via Suzuki coupling or halogenation .

- Propenenitrile formation : Knoevenagel condensation or cyanoethylation reactions are common for α,β-unsaturated nitriles, as seen in for 2-propenenitrile derivatives .

Q. How is the structural characterization of this compound performed, and what key spectral data are critical?

- NMR spectroscopy : H and C NMR can confirm the presence of the iodophenyl (δ ~7.5–7.8 ppm for aromatic protons) and sulfonyl groups (deshielded signals due to electron-withdrawing effects) .

- X-ray crystallography : Structural analogs (e.g., 3-Ethylsulfinyl-2-(4-iodophenyl)propanoic acid in ) are resolved using single-crystal XRD to confirm stereochemistry and bond lengths .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHINOS, exact mass ~419.94 g/mol) .

Q. What are the key physicochemical properties influencing its reactivity?

- Electronic effects : The electron-withdrawing sulfonyl group increases electrophilicity at the β-carbon of the propenenitrile, enhancing susceptibility to nucleophilic attack .

- Solubility : Limited solubility in polar solvents (due to the iodophenyl and sulfonyl groups) may necessitate DMSO or DMF for reactions .

- Stability : The iodine atom may pose light sensitivity, requiring storage in amber vials, as seen in iodophenyl-containing intermediates () .

Advanced Research Questions

Q. How does the iodine substituent impact reaction pathways compared to halogenated analogs (e.g., chloro or fluoro derivatives)?

- Steric and electronic modulation : The bulky iodine atom may slow reaction kinetics compared to smaller halogens (e.g., in SNAr reactions). Computational studies (e.g., DFT) can compare activation energies for substitutions .

- Biological interactions : Iodine’s polarizability may enhance binding to hydrophobic enzyme pockets, as observed in iodophenyl-containing kinase inhibitors () . Contrast this with chloro derivatives in , which show altered receptor affinities .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl propenenitriles?

- Dose-response validation : Reproduce assays under standardized conditions (e.g., NIH/NCBI protocols in ) to account for variability in cytotoxicity or enzyme inhibition .

- Metabolite profiling : LC-MS can identify degradation products (e.g., sulfonic acid derivatives) that may interfere with activity measurements .

- Structural analogs : Compare with 3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile () to isolate the role of iodine in observed effects .

Q. How can computational modeling optimize its application in drug discovery?

- Docking studies : Use tools like AutoDock Vina to predict binding to target proteins (e.g., tyrosine kinases), leveraging crystallographic data from and .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5 for iodophenyl derivatives), guiding lead optimization .

Comparative Structural Analysis

| Compound Name | Key Structural Features | Reactivity/Biological Insights | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile | Chlorine substituent | Higher electrophilicity vs. iodo analog | |

| 3-Ethylsulfinyl-2-(4-iodophenyl)propanoic acid | Sulfinyl group, carboxylic acid | Enhanced hydrogen-bonding capacity | |

| 3-(4-Fluorophenoxy)propanenitrile | Fluoro-phenoxy moiety | Altered lipophilicity (logP ~2.1) |

Methodological Recommendations

- Synthetic optimization : Use Pd-catalyzed cross-coupling () for iodophenyl introduction to minimize byproducts .

- Purity validation : Employ HPLC with a sodium octanesulfonate buffer () for sulfonyl-containing compounds .

- Toxicity screening : Follow NTIS guidelines () for ocular/skin irritation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.